![molecular formula C11H6ClFN4 B1417020 6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1094260-22-6](/img/structure/B1417020.png)

6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Vue d'ensemble

Description

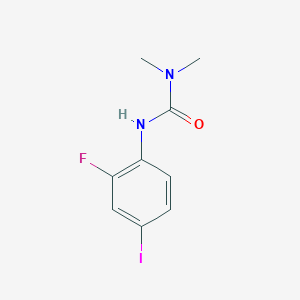

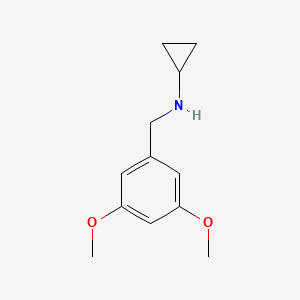

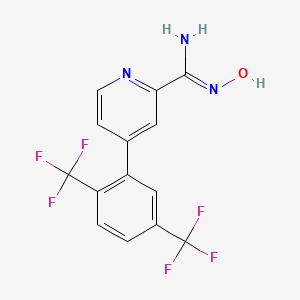

“6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the empirical formula C11H6ClFN4. It has a molecular weight of 248.64 . This compound is a part of a unique collection of chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

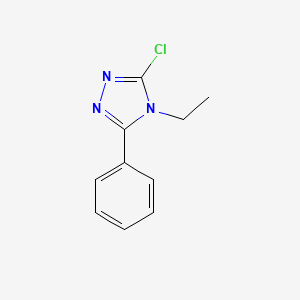

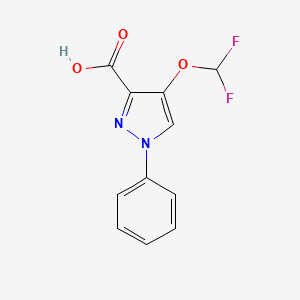

The synthesis and structure elucidation of this novel pyridazine derivative have been reported in the literature . The 3D structure of the compound was confirmed by single crystal X-ray structural analysis . A family of 12 triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials .Molecular Structure Analysis

The 3D structure of the compound was confirmed by single crystal X-ray structural analysis . NMR and IR, as well as studies of mass spectrum, were employed to synthesize and characterize the compound .Chemical Reactions Analysis

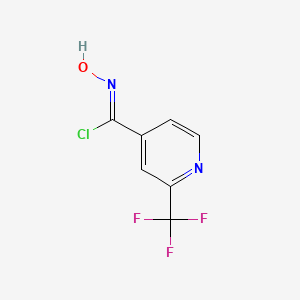

The position and number of chlorine substitutions play a crucial role in modulating the potency of the compounds, with meta and para positions leading to improved activity compared to the ortho position .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 248.64 and an empirical formula of C11H6ClFN4 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine and similar compounds have been synthesized and analyzed for their structural properties. Density functional theory (DFT) calculations and Hirshfeld surface analysis were utilized to determine various chemical parameters and understand intermolecular interactions. These compounds have shown significant pharmaceutical importance due to their heterocyclic nature, especially in medicinal chemistry (Sallam et al., 2021).

Biological Activities

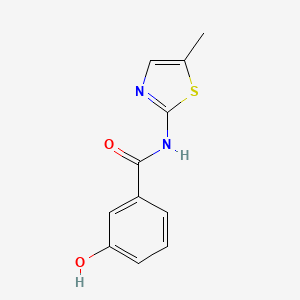

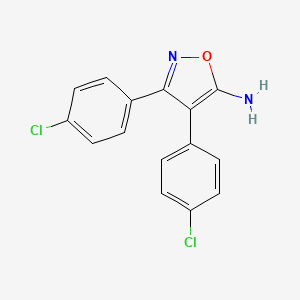

- Anti-Tumor and Anti-Inflammatory Properties: Certain pyridazine derivatives, including 6-chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine, have shown anti-tumor and anti-inflammatory activities. This has been a significant area of interest due to their biological properties and potential therapeutic applications (Sallam et al., 2021).

- Antiviral Activity: Some derivatives of this compound have shown promising antiviral activity against hepatitis-A virus (HAV), indicating potential for development into antiviral medications (Shamroukh & Ali, 2008).

Agricultural Applications

- Agrochemical Uses: Derivatives of 6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine are used in agriculture as molluscicides, anti-feedants, insecticides, herbicides, and plant growth regulators. Their versatility in the agricultural sector highlights their importance beyond pharmaceutical applications (Sallam et al., 2022).

Pharmacological Research

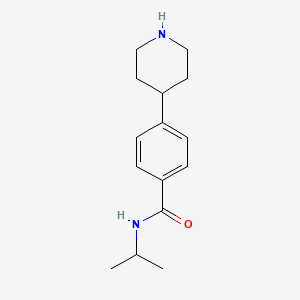

- Anti-Diabetic Potential: Studies have shown the potential of triazolo-pyridazine-6-yl-substituted piperazines, synthesized from 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine, as effective anti-diabetic drugs through Dipeptidyl peptidase-4 (DPP-4) inhibition mechanism (Bindu et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

6-chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFN4/c12-9-5-6-10-14-15-11(17(10)16-9)7-1-3-8(13)4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXPGXZBMMPANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide](/img/structure/B1416944.png)

![4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]-](/img/structure/B1416951.png)

![Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1416952.png)